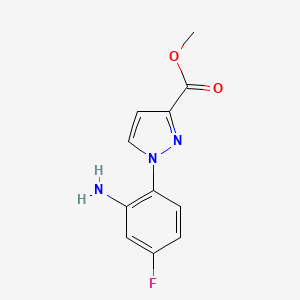
2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2,5-dioxopyrrolidine with 4-aminobenzoic acid in the presence of a coupling agent to form the intermediate. This intermediate is then reduced to the final product using a reducing agent.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray and DFT . More detailed information may be found in the referenced papers .Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For example, it can react with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 286.28 g/mol. More detailed properties may be found in the referenced papers.Aplicaciones Científicas De Investigación
Electrochromic Materials
A study by Almeida et al. (2017) focused on a pyrrole derivative related to 2-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, used for electrochromic materials. This derivative was used to create films with enhanced electrochromic properties, indicating potential applications in smart windows and displays (Almeida et al., 2017).
Organotin(IV) Complexes
Shahid et al. (2005) synthesized and characterized organotin(IV) complexes using a derivative of this compound. These complexes were tested for their toxicity against various bacteria and fungi, suggesting applications in antimicrobial research (Shahid et al., 2005).
Coordination Polymers
He et al. (2020) explored the synthesis and properties of coordination polymers based on derivatives of benzoic acid, including compounds structurally related to this compound. These compounds have potential applications in luminescent materials and magnetic materials (He et al., 2020).
Liquid-Crystalline Complexes
Research by Kishikawa et al. (2008) involved a benzoic acid derivative used in the synthesis of liquid-crystalline complexes, suggesting applications in materials science for the development of new liquid crystal displays and other optoelectronic devices (Kishikawa et al., 2008).
Lanthanide-based Polymers
Sivakumar et al. (2011) synthesized lanthanide-based coordination polymers using derivatives of benzoic acid. These polymers show interesting photophysical properties, hinting at potential uses in the field of photonics and as sensors (Sivakumar et al., 2011).
Synthesis of Heterocycles
Kivelä et al. (2003) explored the synthesis of saturated heterocycles using a compound structurally similar to this compound. This research has implications for the development of new pharmaceuticals and organic materials (Kivelä et al., 2003).
Fluorescence Probes
Setsukinai et al. (2003) developed novel fluorescence probes using a benzoic acid derivative for detecting reactive oxygen species, with potential applications in biological and chemical research (Setsukinai et al., 2003).
Food Analysis
Pan et al. (2005) utilized a method involving a benzoic acid derivative for the determination of benzoic acid in soft drinks, demonstrating an application in food quality and safety analysis (Pan et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-7-6-10(14)13(11(7)15)9-5-3-2-4-8(9)12(16)17/h2-6H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRSEKUPERCZCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
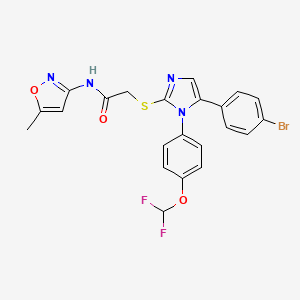
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(3,4-dimethoxyphenyl)quinoline-4-carboxylate](/img/structure/B2677839.png)
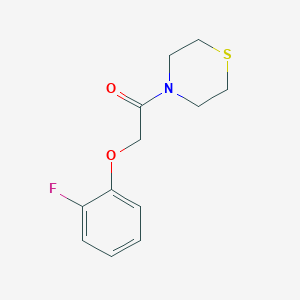


![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide](/img/structure/B2677845.png)
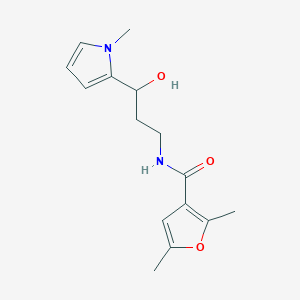

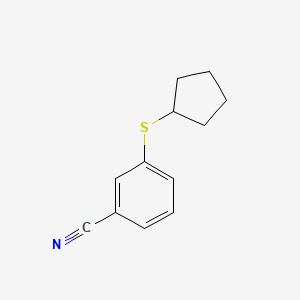
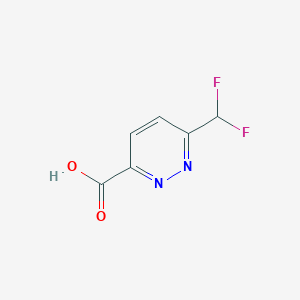
![3,5-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2677856.png)

![4-[2-(1H-indol-3-yl)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2677858.png)
